Pyrrolidine-3-carbonitrile hydrochloride basic properties
Pyrrolidine-3-carbonitrile hydrochloride basic properties
An In-depth Technical Guide to Pyrrolidine-3-carbonitrile Hydrochloride: Core Properties, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical overview of Pyrrolidine-3-carbonitrile hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, explores the reactivity of its core functional groups, and provides practical, field-tested insights into its application and handling.
Part 1: Core Physicochemical and Structural Properties
Pyrrolidine-3-carbonitrile hydrochloride is a chiral synthetic intermediate valued for the versatile reactivity of its secondary amine and nitrile functionalities, combined with the favorable pharmacological properties of the pyrrolidine scaffold.
Molecular Structure and Nomenclature
The compound consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a nitrile group at the 3-position and supplied as a hydrochloride salt. The carbon at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture.
-
IUPAC Name: pyrrolidine-3-carbonitrile, hydrochloride
-
Synonyms: 3-Cyanopyrrolidine HCl, 3-Pyrrolidinecarbonitrile hydrochloride[1][2]
-
Chiral Forms:
Fundamental Properties Summary
The data presented below is compiled for the hydrochloride salt and its corresponding free base. Understanding the properties of both forms is crucial for experimental design.
| Property | Pyrrolidine-3-carbonitrile Hydrochloride | Pyrrolidine-3-carbonitrile (Free Base) | Reference(s) |
| Molecular Formula | C₅H₉ClN₂ | C₅H₈N₂ | [3][4][5] |
| Molecular Weight | 132.59 g/mol | 96.13 g/mol | [3][4][5] |
| CAS Number | 1187930-86-4 (unspecified) | 10603-53-9 | [1][2] |
| 1153950-54-9 ((R)-enantiomer) | 1154097-27-4 ((R)-enantiomer) | [3][6] | |
| 1153950-49-2 ((S)-enantiomer) | N/A | [4] | |
| Appearance | White to off-white solid | Colorless to pale yellow liquid | |
| Density | Not available | 1.01 g/cm³ | [1][7] |
| Boiling Point | Decomposes | 208.9 °C at 760 mmHg | [1] |
| Flash Point | Not applicable | 80.2 °C | [7] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | 35.82 Ų | [3][4] |
Solubility and Stability
As a hydrochloride salt, Pyrrolidine-3-carbonitrile hydrochloride is expected to be readily soluble in water and polar protic solvents like methanol and ethanol. It is sparingly soluble in less polar aprotic solvents such as dichloromethane and ethyl acetate.
Trustworthiness through Experience: Amine hydrochloride salts are often hygroscopic. Unofficial reports on the parent compound, pyrrolidine hydrochloride, describe it as highly deliquescent, rapidly absorbing atmospheric moisture to form a liquid.[8] Therefore, it is imperative to handle and store Pyrrolidine-3-carbonitrile hydrochloride under anhydrous conditions to maintain its integrity.
-
Storage: For long-term viability, the compound should be stored at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Chemical Stability: The compound is stable under recommended storage conditions.[7] The hydrochloride form protects the amine from oxidative degradation and other side reactions, enhancing its shelf-life compared to the free base.[9]
Basicity and Stereochemistry
The basicity of the pyrrolidine nitrogen is a defining feature. The conjugate acid of the parent pyrrolidine has a pKa of 11.27.[10] The C3-nitrile group is electron-withdrawing, which will decrease the electron density on the nitrogen atom, thereby lowering its basicity (and the pKa of its conjugate acid) compared to the unsubstituted parent molecule. This modulated basicity is a critical parameter in reaction setup and catalyst selection.
The stereochemistry of the pyrrolidine ring is paramount in drug design. The non-planar, sp³-hybridized nature of the scaffold allows for precise three-dimensional positioning of substituents, which is crucial for selective binding to biological targets like enzymes and receptors.[11][12] The availability of specific enantiomers, such as (R)- and (S)-Pyrrolidine-3-carbonitrile hydrochloride, enables medicinal chemists to perform structure-activity relationship (SAR) studies and optimize drug candidates for potency and selectivity.[11][13]
Part 2: Chemical Reactivity and Synthetic Pathways
The synthetic utility of Pyrrolidine-3-carbonitrile hydrochloride stems from the orthogonal reactivity of its two primary functional groups: the secondary amine (after neutralization) and the nitrile.
Caption: Key reaction pathways for Pyrrolidine-3-carbonitrile.
Reactions Involving the Pyrrolidine Nitrogen
Causality: The nitrogen atom in the hydrochloride salt is protonated and non-nucleophilic. To engage it in reactions, it must first be converted to the free base form via neutralization with a suitable base. The choice of base is critical; a non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) is typically used to avoid competing reactions.
-
N-Acylation: The neutralized amine readily reacts with acyl chlorides or anhydrides to form amides. This is a fundamental transformation for introducing a vast array of functional groups.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles yields N-substituted pyrrolidines. Care must be taken to control for over-alkylation, though as a secondary amine, this leads to a tertiary amine.
-
Reductive Amination: The secondary amine can be used to react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with NaBH(OAc)₃) to form tertiary amines.
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other key functionalities. These reactions can often be performed on the hydrochloride salt directly, though specific conditions may vary.
-
Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This creates a valuable diamine scaffold.
-
Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, yielding pyrrolidine-3-carboxylic acid.
-
Partial Hydrolysis to Amide: Controlled hydrolysis, often using milder acid or base catalysis, can stop at the carboxamide stage.
Part 3: Prominence in Drug Discovery and Development
The pyrrolidine ring is one of the most common five-membered nitrogen heterocycles found in FDA-approved drugs.[12] Its non-planar, three-dimensional structure provides an ideal scaffold for creating molecules that can effectively and selectively interact with complex biological targets.[12][[“]]
Case Study: A Key Intermediate for DPP-IV Inhibitors
Pyrrolidine carbonitriles are critical intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes. For instance, the synthesis of Vildagliptin involves intermediates derived from pyrrolidine-2-carbonitrile.[15] Similarly, the 3-carbonitrile isomer serves as a versatile starting point for related structures, where the nitrile is a precursor to the groups required for binding to the enzyme's active site. The synthesis often involves the acylation of the pyrrolidine nitrogen.[16]
Broader Therapeutic Applications
The stability and reactivity of Pyrrolidine-3-carbonitrile hydrochloride make it an ideal building block for creating libraries of compounds for screening.[9] It has been utilized in research programs targeting:
-
Neurological Disorders: As a scaffold for molecules designed to interact with CNS targets.[9]
-
Antiviral Agents: The pyrrolidine core is present in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV) serine protease.[15]
-
Fragment-Based Drug Discovery (FBDD): Its desirable physicochemical properties and ability to present functional groups in defined 3D vectors make it an excellent fragment for FBDD campaigns.[13] The nitrile group serves as an effective hydrogen bond acceptor and a flexible handle for fragment evolution.[13]
Part 4: Experimental Workflows and Safety Protocols
Safety and Handling
Pyrrolidine-3-carbonitrile hydrochloride is a chemical that requires careful handling in a laboratory setting. Adherence to safety protocols is non-negotiable.
| Hazard Class | Description | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P312, P330 | [7] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | P280, P302+P352, P305+P351+P338 | [17] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340 | [17] |
Step-by-Step Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound exclusively in a well-ventilated fume hood to avoid inhalation of dust.
-
Dispensing: Use a spatula to handle the solid. Avoid creating dust. For solution preparation, add the solid slowly to the solvent.
-
Storage: Keep the container tightly closed and store in a cool, dry, and designated area, preferably in a desiccator to protect from moisture.[3][8]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.
Workflow: Analytical Quality Control
This protocol provides a self-validating system to confirm the identity and assess the purity of a newly acquired or synthesized batch of Pyrrolidine-3-carbonitrile hydrochloride.
Caption: A standard workflow for the quality control of chemical reagents.
Protocol Steps:
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Causality: D₂O is a good choice due to the salt's polarity, but the N-H and H-Cl protons will exchange and not be visible. DMSO-d₆ will allow for the observation of all protons.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Spectrum (in DMSO-d₆): Look for characteristic multiplets for the pyrrolidine ring protons (typically in the 2.0-4.0 ppm range) and a distinct signal for the methine proton at C3. The N-H protons will appear as a broad signal.
-
-
Sample Preparation for HPLC-MS:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 water:acetonitrile mixture.
-
Dilute this stock to a working concentration of ~10-50 µg/mL.
-
-
HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Detection (MS): Use electrospray ionization in positive mode (ESI+). Look for the mass of the free base [M+H]⁺ at m/z 97.1.
-
Detection (UV): Monitor at 210 nm. The nitrile group has a weak chromophore.
-
Validation: Purity is determined by the peak area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass spectrum.
-
Protocol: Neutralization for Synthetic Use
This protocol details the conversion of the hydrochloride salt to its free base form, a necessary first step for reactions involving the pyrrolidine nitrogen.
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Pyrrolidine-3-carbonitrile hydrochloride (1.0 eq).
-
Add a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF). Stir to create a suspension.
-
-
Base Addition:
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Causality: Adding the base slowly at 0 °C controls any potential exotherm. Using a slight excess ensures complete neutralization. The formation of triethylamine hydrochloride salt will be observed as a precipitate.
-
-
Reaction and Workup:
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
The resulting solution/suspension containing the free base can be used directly in the next synthetic step, or it can be isolated.
-
Isolation (Optional): Filter off the triethylamine hydrochloride salt. The filtrate, containing the free base, can be concentrated under reduced pressure. Note: The free base is less stable and should ideally be used immediately without prolonged storage.
-
Conclusion
Pyrrolidine-3-carbonitrile hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in the pharmaceutical and chemical sciences. Its unique combination of a stereochemically rich, three-dimensional scaffold and two versatile, orthogonally reactive functional groups provides a robust platform for the design and synthesis of novel, complex molecules. A thorough understanding of its properties, reactivity, and handling requirements—as detailed in this guide—is the foundation for leveraging its full potential in the laboratory and accelerating the journey of drug discovery and development.
References
-
Title: Pyrrolidine-3-carbonitrile | CAS 10603-53-9 Source: Chemical-Suppliers.com URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine 3 Carbonitrile Hydrochloride Source: Cenmed Enterprises URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
-
Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Semantic Scholar URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]
- Title: Method for detecting (S)
-
Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space Source: PubMed Central (PMC) URL: [Link]
-
Title: Is pyrrolidine hydrochloride deliquescent, or easy to dry? Source: Sciencemadness.org URL: [Link]
- Title: Synthesis method of (S) -1- (2-chloroacetyl)
Sources
- 1. Pyrrolidine-3-carbonitrile | CAS 10603-53-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS 1187930-86-4 | pyrrolidine-3-carbonitrile hydrochloride - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 17. cenmed.com [cenmed.com]
